2-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide
Overview
Description
2-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group, an ethyl group, and a hydroxyethyl group attached to the nicotinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide typically involves the reaction of nicotinic acid with ethylamine and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general steps are as follows:
Nicotinic Acid Activation: Nicotinic acid is first activated using a suitable reagent such as thionyl chloride to form nicotinoyl chloride.
Amidation: The activated nicotinoyl chloride is then reacted with ethylamine to form N-ethyl nicotinamide.
Chlorination: The N-ethyl nicotinamide is subsequently reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide to introduce the chloro and hydroxyethyl groups, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thioethers, and secondary amines.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and ketones.
Reduction Reactions: Products include primary and secondary amines, and alcohols.
Scientific Research Applications
2-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may affect cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-hydroxyethyl)acetamide: Similar in structure but lacks the nicotinamide moiety.
2-Chloro-N-ethylnicotinamide: Similar but lacks the hydroxyethyl group.
N-(2-Hydroxyethyl)nicotinamide: Similar but lacks the chloro group.
Uniqueness
2-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide is unique due to the presence of both the chloro and hydroxyethyl groups attached to the nicotinamide structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-ethyl-N-(2-hydroxyethyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-13(6-7-14)10(15)8-4-3-5-12-9(8)11/h3-5,14H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGAQPOFTIXJKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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